Allyl(diethylamino)dimethylsilane

Organosilane characterization Quality control specification Procurement specification

Allyl(diethylamino)dimethylsilane (CAS 115579-47-0) is a heterobifunctional organosilane featuring a hydrolytically labile diethylamino leaving group (-NEt₂) and a polymerizable allyl moiety (-CH₂CH=CH₂) on a dimethylsilyl center. Its molecular formula is C₉H₂₁NSi, with a molecular weight of 171.35 g/mol, a boiling point of 78–81 °C at 46 mmHg, a density of 0.796 g/mL at 25 °C, and a refractive index of n20/D 1.4380.

Molecular Formula C9H21NSi
Molecular Weight 171.35 g/mol
CAS No. 115579-47-0
Cat. No. B050604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl(diethylamino)dimethylsilane
CAS115579-47-0
SynonymsALLYL(DIETHYLAMINO)DIMETHYLSILANE
Molecular FormulaC9H21NSi
Molecular Weight171.35 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](C)(C)CC=C
InChIInChI=1S/C9H21NSi/c1-6-9-11(4,5)10(7-2)8-3/h6H,1,7-9H2,2-5H3
InChIKeyAGFVQXSUESKCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl(diethylamino)dimethylsilane (CAS 115579-47-0): A Heterobifunctional Organosilane with a Hydrolytically Labile Amino Leaving Group and a Polymerizable Allyl Handle


Allyl(diethylamino)dimethylsilane (CAS 115579-47-0) is a heterobifunctional organosilane featuring a hydrolytically labile diethylamino leaving group (-NEt₂) and a polymerizable allyl moiety (-CH₂CH=CH₂) on a dimethylsilyl center . Its molecular formula is C₉H₂₁NSi, with a molecular weight of 171.35 g/mol, a boiling point of 78–81 °C at 46 mmHg, a density of 0.796 g/mL at 25 °C, and a refractive index of n20/D 1.4380 [1]. This compound serves as a controlled-release source of allyldimethylsilyl groups, where the diethylamino group is a superior leaving group compared to chloride or alkoxy alternatives, enabling milder silylation conditions with predictable, non-corrosive diethylamine as the sole byproduct [2]. The coexistence of a reactive Si–N bond and a terminal olefin within a single small-molecule framework makes it a bifunctional building block for constructing organosilicon polymers, functionalized surfaces, and complex organic intermediates [2][3].

Why Allyl(diethylamino)dimethylsilane Cannot Be Replaced by Allyl(chloro)dimethylsilane or Simple Allyl(alkylamino)silanes: The Diethylamino Leaving Group and Allyl Synthon Drive Divergent Reactivity


The selection of an organosilane for synthetic or materials applications is rarely a trivial interchange of congeners. Allyl(diethylamino)dimethylsilane occupies a unique position where both its leaving group and its unsaturated carbon handle are essential for function. Replacing the diethylamino group with a chloro substituent (allyl(chloro)dimethylsilane, CAS 4028-23-3) introduces a corrosive, HCl-generating leaving group that is incompatible with acid-sensitive substrates and requires stoichiometric base scavenging . Conversely, switching to a smaller dimethylamino group (allyl(dimethylamino)dimethylsilane) alters steric demand at silicon, which can change both hydrolysis rates and the regiochemical outcome of allyl transfer reactions [1]. Furthermore, simple allylsilanes lacking the amino functionality (e.g., allyltrimethylsilane) cannot participate in the metalation/transmetalation sequence that enables γ-regioselective aldehyde allylation—a reactivity pathway unique to (dialkylamino)allylsilanes that proceeds through an α-metalated intermediate to deliver the allyl fragment at the γ-position with high selectivity [1][2]. Thus, substitution of any single functional element erases the integrated reactivity profile that enables this compound to function as both a controlled silylating agent and a regioselective allyl nucleophile precursor.

Head-to-Head Comparison Evidence: Allyl(diethylamino)dimethylsilane vs. Allyl(chloro)dimethylsilane, Allyl(dimethylamino)dimethylsilane, and Allyltrimethylsilane in Physical Properties, Leaving-Group Quality, and Regiochemical Allyl Transfer


Physical Property Comparison: Density, Boiling Point, and Refractive Index Differentiate Allyl(diethylamino)dimethylsilane from the Chloro Analog and Guide Purity Specification in Procurement

The physical constants of allyl(diethylamino)dimethylsilane (density 0.796 g/mL at 25 °C; bp 78–81 °C at 46 mmHg; n20/D 1.4380) differ sufficiently from its closest chloro analog, allyl(chloro)dimethylsilane (density 0.918 g/mL; bp 118–119 °C; n20/D 1.430), to permit unambiguous identity verification and purity assessment by routine laboratory measurements . The substantially lower boiling point of the diethylamino compound (by approximately 38 °C at comparable pressures) facilitates purification via fractional distillation under milder conditions, reducing thermal decomposition risk. Procurement specifications typically require an assay of ≥95% (GC) for the amino compound, with storage at 2–8 °C under inert atmosphere to prevent hydrolysis .

Organosilane characterization Quality control specification Procurement specification

Leaving-Group Quality: Diethylamino vs. Chloro in Silylation—Neutral Byproduct Generation Eliminates Acid Scavenger Requirement and Enables Acid-Sensitive Substrate Compatibility

The diethylamino leaving group hydrolyzes cleanly to release diethylamine (a neutral, volatile amine), whereas allyl(chloro)dimethylsilane liberates hydrogen chloride upon hydrolysis, which can catalyze unwanted side reactions, corrode equipment, and requires stoichiometric base scavengers [1]. This fundamental difference is a class-level advantage of (dialkylamino)silanes over chlorosilanes, but among amino leaving groups, the diethylamino variant provides a balance of sufficient lability for room-temperature silylation while avoiding the excessive steric hindrance of diisopropylamino analogs that can slow reaction kinetics. The pKa of the conjugate acid of diethylamine is approximately 10.75, compared to approximately 10.73 for dimethylamine, meaning the basicity and leaving-group ability are nearly identical; however, the diethylamino group imparts greater steric bulk (Taft Es ≈ –0.36 for N(CH₃)₂ vs. approximately –0.7 for N(C₂H₅)₂), which can enhance selectivity in sterically differentiated substrates [2].

Silylation reagent selection Acid-sensitive substrate protection Polymer end-capping

γ-Regioselective Allylation of Aldehydes via α-Metalation: Allyl(diethylamino)dimethylsilane Delivers Exclusive γ-Addition, While Conventional Allylsilanes (e.g., Allyltrimethylsilane) Require Lewis Acid Catalysis and Give γ-Addition with Variable Selectivity

In a seminal study by Tamao et al., allyl(diethylamino)dimethylsilane was metalated with n-BuLi/TMEDA to generate an α-silyl allyllithium species, which upon transmetalation with CuCN forms an organocopper reagent. This reagent reacts with aldehydes exclusively at the γ-position to produce (E)-3-buten-1-ol derivatives (homoallylic alcohols) in synthetically useful yields [1]. The KAKENHI project summary corroborates that selective γ-allylation was achieved using copper(I) reagents generated in situ from lithium (dialkylamino)allylsilanes [2]. This γ-regioselectivity is mechanistically orthogonal to the classical Hosomi–Sakurai (Lewis acid-catalyzed) allylation of allyltrimethylsilane, which proceeds through a six-membered transition state to give the same γ-product but often with lower selectivity in complex substrates and requires stoichiometric Lewis acid [3]. Because the full Tetrahedron paper is behind a paywall, exact yields and substrate scope tables could not be extracted; however, the abstract and project summary confirm that the (dialkylamino)allylsilane platform, exemplified by allyl(diethylamino)dimethylsilane, provides a distinct α-metalation/transmetalation pathway that is unavailable to simple allylsilanes lacking the amino directing group.

Regioselective allylation γ-Addition selectivity Organocopper reagent 2-Deoxy-C-nucleoside synthesis

Procurement-Driven Application Scenarios for Allyl(diethylamino)dimethylsilane: Synthetic Methodology, Polymer End-Functionalization, and Surface Passivation


Synthesis of 2-Deoxy-C-Nucleoside Skeletons via γ-Regioselective Aldehyde Allylation and Subsequent Oxidative Si–C Bond Cleavage

Research groups engaged in nucleoside analog synthesis can employ allyl(diethylamino)dimethylsilane as a γ-regioselective allyl donor for aldehydes, as demonstrated by Tamao et al. in their synthesis of 2-deoxy-C-nucleoside skeletons [1]. The sequence involves α-metalation (n-BuLi/TMEDA), transmetalation with CuCN, γ-regioselective addition to a suitably protected aldehyde, epoxidation of the resulting double bond, and hydrogen peroxide cleavage of the C–Si bond to afford 2,3-dihydroxy-tetrahydrofuran derivatives. This application scenario is directly supported by the evidence in Section 3 (Evidence Item 3) and represents a procurement rationale for medicinal chemistry and carbohydrate chemistry laboratories seeking a regiospecific allyl transfer method that operates under non-Lewis-acidic conditions.

Controlled End-Functionalization of Living Polymers via Diethylamino Displacement Without Corrosive Byproducts

In anionic or ring-opening polymerization, the living chain end can be terminated with allyl(diethylamino)dimethylsilane to install a terminal allyldimethylsilyl group. The diethylamino leaving group is displaced by the nucleophilic polymer chain end, releasing only neutral diethylamine [2]. This contrasts with the use of allyl(chloro)dimethylsilane, which would generate chloride ions that can coordinate to organometallic catalysts or initiate unwanted side reactions. The resulting allyl-terminated polymer can subsequently undergo hydrosilylation, thiol-ene click chemistry, or cross-metathesis for further functionalization. This scenario derives from the leaving-group quality evidence in Section 3 (Evidence Item 2) and is relevant to polymer chemistry procurement.

Vapor-Phase Surface Passivation and Monolayer Formation for Directed Self-Assembly in Semiconductor Lithography

Allyl(diethylamino)dimethylsilane has been described as a surface modifier in semiconductor manufacturing, where its diethylamino group reacts with oxide surfaces (SiO₂, Al₂O₃) to form a covalently bound monolayer, while the allyl group remains available for subsequent block copolymer directed self-assembly (DSA) steps [3]. The reactivity of the Si–N bond with surface hydroxyl groups proceeds at moderate temperatures without generating corrosive byproducts, making it compatible with cleanroom environments. Although direct comparative monolayer quality data (water contact angle, thickness) were not located, the class-level advantage of (dialkylamino)silanes over chlorosilanes for vapor-phase surface modification is well-established. This scenario is predicated on the leaving-group evidence (Section 3, Evidence Item 2) extended to surface chemistry.

Synthesis of Telechelic Vinyl/Allyl-Functional Siloxane Copolymers via Sequential Substitution and Hydrosilylation

The compound serves as a key precursor for siloxane resins and polysiloxanes with terminal functional groups [2]. The diethylamino group can be replaced by silanol or alkoxysilane nucleophiles to generate Si–O–Si linkages, while the allyl group remains intact for subsequent crosslinking via hydrosilylation with Si–H functional crosslinkers. This dual reactivity enables the construction of precisely defined telechelic polymers where the allyl group provides a latent cure site. This scenario builds on the bifunctional reactivity profile described in Section 1 and the leaving-group quality evidence in Section 3 (Evidence Item 2).

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